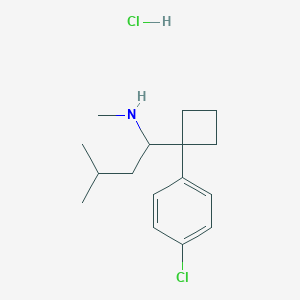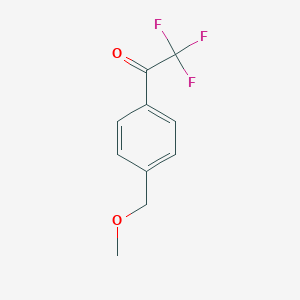
2,2,2-Trifluoro-1-(4-methoxymethylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(4-methoxymethylphenyl)ethanone, also known as TF-ME, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a ketone that is used as a precursor in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-1-(4-methoxymethylphenyl)ethanone is not fully understood. However, it is believed that this compound exerts its antitumor activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that are involved in the regulation of gene expression, and their dysregulation has been linked to cancer development. This compound has also been shown to inhibit the activity of acetylcholinesterase by binding to the enzyme's active site.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its antitumor and acetylcholinesterase inhibitory activities, this compound has been found to exhibit anti-inflammatory activity. It has also been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs in the liver.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2,2,2-Trifluoro-1-(4-methoxymethylphenyl)ethanone is its ease of synthesis. This compound can be synthesized using simple and cost-effective methods, making it an attractive compound for use in lab experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research on 2,2,2-Trifluoro-1-(4-methoxymethylphenyl)ethanone. One potential direction is the development of new anticancer drugs based on this compound. Further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent. Another potential direction is the development of new drugs for the treatment of Alzheimer's disease based on this compound. Additionally, the use of this compound as a tool for studying the activity of HDACs and acetylcholinesterase could lead to new insights into the regulation of gene expression and the progression of Alzheimer's disease.
Méthodes De Synthèse
The synthesis of 2,2,2-Trifluoro-1-(4-methoxymethylphenyl)ethanone can be achieved through several methods. One of the most common methods is the Friedel-Crafts acylation reaction, where 4-methoxymethylacetophenone is reacted with trifluoroacetyl chloride in the presence of a Lewis acid catalyst. Another method involves the reaction of 4-methoxymethylacetophenone with trifluoromethyl iodide in the presence of a base. Both methods result in the formation of this compound with high yields.
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-(4-methoxymethylphenyl)ethanone has been widely used in scientific research due to its potential applications in various fields. One of the major applications of this compound is in the development of new drugs. This compound has been shown to exhibit antitumor activity, making it a potential candidate for the development of anticancer drugs. It has also been studied for its potential use in the treatment of Alzheimer's disease. This compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of Alzheimer's disease.
Propriétés
| 107745-32-4 | |
Formule moléculaire |
C10H9F3O2 |
Poids moléculaire |
218.17 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-[4-(methoxymethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H9F3O2/c1-15-6-7-2-4-8(5-3-7)9(14)10(11,12)13/h2-5H,6H2,1H3 |
Clé InChI |
GXVXGSYZAHKUHX-UHFFFAOYSA-N |
SMILES |
COCC1=CC=C(C=C1)C(=O)C(F)(F)F |
SMILES canonique |
COCC1=CC=C(C=C1)C(=O)C(F)(F)F |
Synonymes |
Ethanone, 2,2,2-trifluoro-1-[4-(methoxymethyl)phenyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


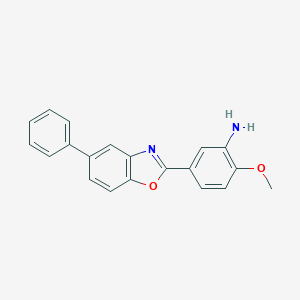
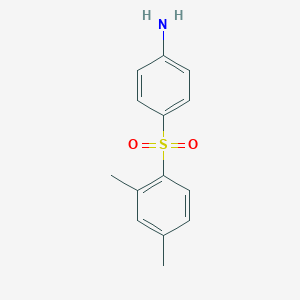
![(7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-but anoate](/img/structure/B18342.png)
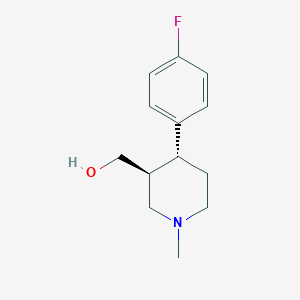
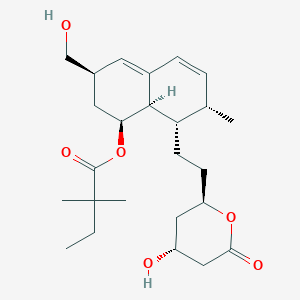


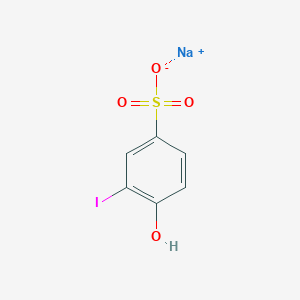
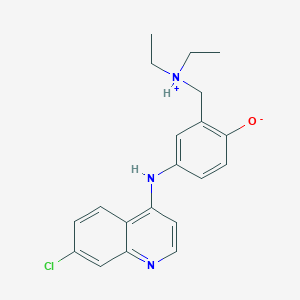
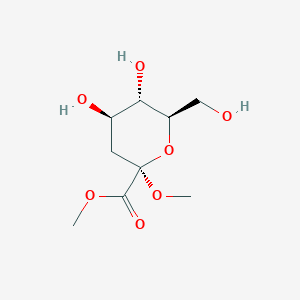
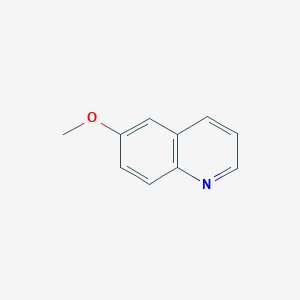
![5-[(2R)-2-aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-Indole-7-carbonitrile](/img/structure/B18372.png)
